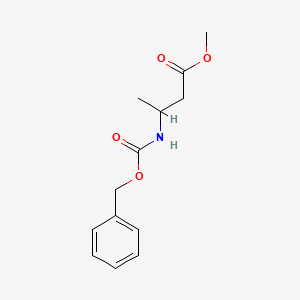

Methyl 3-(cbz-amino)butanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-10(8-12(15)17-2)14-13(16)18-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKIGKMMMZQYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462715 | |

| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112121-71-8 | |

| Record name | METHYL 3-(CBZ-AMINO)BUTANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthetic Strategies for Methyl 3-(Cbz-amino)butanoate: A Technical Whitepaper on β-Amino Acid Derivatization

Target Molecule: Methyl 3-(((benzyloxy)carbonyl)amino)butanoate (CAS: 121054-27-1) Functional Class: Orthogonally protected β-amino acid ester Applications: Peptidomimetics, foldamer synthesis (β-peptides), and active pharmaceutical ingredient (API) intermediates.

Executive Summary & Chemical Significance

The synthesis of β-amino acids and their orthogonally protected derivatives is a cornerstone of modern peptidomimetic drug discovery. Unlike standard α-amino acids, β-amino acids like 3-aminobutanoic acid (β-aminobutyric acid, BABA) introduce an additional methylene carbon into the peptide backbone. This seemingly minor structural perturbation imparts profound proteolytic stability and drives the formation of unique secondary structures, such as 14-helices in β-peptides[1].

Methyl 3-(Cbz-amino)butanoate serves as a highly versatile building block. The methyl ester provides a stable, easily handled carboxylate mask, while the carboxybenzyl (Cbz) group offers robust protection of the primary amine, cleavable under mild hydrogenolysis conditions (H2, Pd/C) that leave the ester intact.

As a Senior Application Scientist, I have evaluated the two most robust methodologies for synthesizing this molecule: the stereospecific Arndt-Eistert Homologation (ideal for enantiopure requirements) and the highly scalable Direct Esterification/Protection route (ideal for racemic or chiral pool starting materials).

Retrosynthetic Analysis & Strategic Disconnections

The structural assembly of Methyl 3-(Cbz-amino)butanoate can be approached from two distinct retrosynthetic vectors, depending on the availability of starting materials and the stereochemical demands of the target project.

Retrosynthetic analysis of Methyl 3-(cbz-amino)butanoate showing two primary pathways.

Methodology A: Arndt-Eistert Homologation (Stereocontrolled)

When the project requires strict enantiomeric fidelity (e.g., synthesizing the (3S)-enantiomer, CAS 83460-84-8[1]), the Arndt-Eistert homologation starting from commercially available N-Cbz-L-Alanine is the gold standard[1, 2].

Causality Behind Experimental Choices

-

Activation via Mixed Anhydride: Isobutyl chloroformate (IBCF) is selected over ethyl chloroformate because the bulky isobutyl group sterically hinders nucleophilic attack at the wrong carbonyl carbon, ensuring the diazomethane exclusively attacks the amino acid carbonyl.

-

Homogeneous Catalysis: Silver benzoate (AgOBz) dissolved in triethylamine is preferred over heterogeneous silver oxide (Ag2O). Homogeneous conditions ensure a rapid, uniform Wolff rearrangement, minimizing the formation of stationary carbene side-products and strictly preserving the stereocenter via a concerted 1,2-alkyl shift [1].

Mechanistic pathway of the silver-catalyzed Wolff rearrangement.

Step-by-Step Protocol (10 mmol Scale)

Self-Validating System: The reaction's progress is visually validated by the cessation of nitrogen gas effervescence during the Wolff rearrangement, and analytically by the disappearance of the diazo IR stretch at ~2100 cm⁻¹.

-

Mixed Anhydride Formation: Dissolve N-Cbz-L-Alanine (2.23 g, 10 mmol) in anhydrous THF (50 mL) under an argon atmosphere. Cool the solution to -15 °C. Add N-methylmorpholine (NMM) (1.11 g, 11 mmol) followed dropwise by isobutyl chloroformate (1.43 g, 10.5 mmol). Stir for 15 minutes. Validation: Precipitation of NMM·HCl salts indicates successful anhydride formation.

-

Diazoketone Synthesis: Filter the cold mixture rapidly into a flask containing a pre-cooled (0 °C) ethereal solution of diazomethane (~30 mmol, caution: toxic and explosive). Stir the mixture overnight, allowing it to warm to room temperature. Quench excess diazomethane with a few drops of glacial acetic acid and concentrate in vacuo.

-

Wolff Rearrangement: Dissolve the crude diazoketone in anhydrous Methanol (50 mL). Exclude light by wrapping the flask in aluminum foil. Add a solution of silver benzoate (0.23 g, 1 mmol) dissolved in triethylamine (1 mL).

-

Reaction Monitoring: Stir at room temperature. Effervescence (N2 gas) will begin immediately. Continue stirring for 3–5 hours until gas evolution completely ceases.

-

Workup: Concentrate the mixture, redissolve in EtOAc (50 mL), and wash sequentially with saturated NaHCO3 (2 x 30 mL), 1M KHSO4 (30 mL), and brine. Dry over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc, 7:3) to yield the pure product.

Methodology B: Direct Esterification and N-Protection (Scalable)

For bulk synthesis where racemic mixtures are acceptable, or when enantiopure 3-aminobutanoic acid is already sourced, direct esterification followed by Cbz protection is the most atom-economical and scalable route [3].

Causality Behind Experimental Choices

-

Thionyl Chloride (SOCl2) in Methanol: This generates anhydrous HCl in situ, driving the Fischer esterification while simultaneously protonating the amine to prevent unwanted lactamization or self-condensation.

-

Biphasic Schotten-Baumann Conditions: Using a THF/Water or EtOAc/Water mixture with NaHCO3 serves a dual purpose. The aqueous base neutralizes the HCl generated during the addition of Cbz-Cl, driving the equilibrium forward. The biphasic nature keeps the highly reactive Cbz-Cl predominantly in the organic layer, minimizing its hydrolysis to benzyl alcohol while allowing the water-soluble amine hydrochloride to react at the interface [3].

Step-by-Step Protocol (20 mmol Scale)

Self-Validating System: Esterification is validated by the complete dissolution of the insoluble zwitterionic amino acid into the methanolic solution. Cbz protection is validated via TLC using a ninhydrin stain; the disappearance of the primary amine (pink/purple spot) and the appearance of a UV-active product confirms completion.

-

Esterification: Suspend 3-aminobutanoic acid (2.06 g, 20 mmol) in anhydrous Methanol (40 mL). Cool to 0 °C in an ice bath. Dropwise, add thionyl chloride (1.75 mL, 24 mmol). Note: The reaction is highly exothermic and evolves SO2/HCl gas.

-

Reflux: Attach a reflux condenser and heat the clear solution to 65 °C for 4 hours. Concentrate the mixture in vacuo to yield methyl 3-aminobutanoate hydrochloride as a highly hygroscopic white solid.

-

Cbz Protection: Dissolve the crude hydrochloride salt in a 1:1 mixture of THF and Water (40 mL total). Add solid NaHCO3 (4.2 g, 50 mmol) portion-wise until the pH of the aqueous layer stabilizes at ~8.

-

Acylation: Cool the biphasic mixture to 0 °C. Add Benzyl chloroformate (Cbz-Cl) (3.1 mL, 22 mmol) dropwise over 15 minutes. Remove the ice bath and stir vigorously at room temperature for 12 hours.

-

Workup: Evaporate the THF under reduced pressure. Extract the remaining aqueous phase with EtOAc (3 x 30 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine, followed by saturated NaHCO3 (20 mL) and brine. Dry over MgSO4, concentrate, and purify via crystallization or flash chromatography.

Quantitative Data & Route Comparison

To assist in route selection for process development, the following table summarizes the quantitative and operational metrics of both methodologies based on standard laboratory yields and process safety parameters.

| Metric | Route A: Arndt-Eistert Homologation | Route B: Direct Esterification/Protection |

| Overall Yield | 65% – 75% (over 2 steps) | 85% – 95% (over 2 steps) |

| Stereochemical Fidelity | >99% ee (Complete retention of configuration) | Dependent entirely on starting material ee |

| Scalability | Limited (Hazardous diazomethane handling) | Highly scalable (Kilogram scale achievable) |

| Primary Impurities | Benzyl ether, unreacted carbene dimers | Benzyl alcohol (from Cbz-Cl hydrolysis) |

| Cost Efficiency | High (Requires Ag salts and specialized reagents) | Low (Uses bulk commodity chemicals) |

Analytical Characterization Expectations

For a successful synthesis of Methyl 3-(Cbz-amino)butanoate, the isolated compound must conform to the following spectral benchmarks:

-

¹H NMR (400 MHz, CDCl3): δ 7.35 (m, 5H, Ar-H), 5.25 (br s, 1H, NH), 5.10 (s, 2H, Ph-CH2-O), 4.10 (m, 1H, CH-CH3), 3.68 (s, 3H, O-CH3), 2.55 (dd, 2H, CH2-CO), 1.25 (d, 3H, CH-CH3).

-

Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 252.1.

-

IR Spectroscopy: Key stretches at 3340 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (Ester C=O), and 1705 cm⁻¹ (Carbamate C=O).

Conclusion

The synthesis of Methyl 3-(Cbz-amino)butanoate can be tailored to the specific needs of the research program. For programs requiring strict enantiopurity and access to diverse stereocenters, the Arndt-Eistert homologation remains unparalleled, leveraging the Wolff rearrangement's concerted mechanism to prevent racemization. Conversely, for late-stage scale-up or when chiral starting materials are readily available, the biphasic Schotten-Baumann protection of the methyl ester provides a rugged, high-yielding, and economically viable alternative.

References

-

Seebach, D., Overhand, M., Kühnle, F. N. M., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a β-hexapeptide in solution and its stability towards pepsin. Helvetica Chimica Acta, 79(4), 913-941. URL: [Link]

-

Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of Beta-Amino Acids. Wiley. URL: [Link]

-

Haahr, A. (2011). Titanium-based methylenations and their application to the synthesis of pipecolic acid derivatives (Doctoral dissertation, University of Glasgow). URL: [Link]

Sources

Strategic Utilization of Methyl 3-(cbz-amino)butanoate in Peptidomimetic and Chiral Scaffold Synthesis

Introduction & Mechanistic Rationale

In the landscape of modern drug development, β -amino acids are indispensable for designing peptidomimetics with enhanced proteolytic stability. 1 (CAS: 121054-27-1) serves as a premier orthogonally protected chiral building block[1].

The selection of the carboxybenzyl (Cbz) protecting group is not arbitrary; it provides robust stability against the basic conditions typically used for ester hydrolysis or enolate alkylation, yet it can be cleaved under mild, neutral hydrogenolysis conditions. This orthogonality prevents premature lactamization and preserves the stereochemical integrity of the β -carbon, which is critical when synthesizing complex integrin ligands or β -peptides[2].

Physicochemical Profiling

Accurate physicochemical data is the foundation of reproducible synthetic scale-up. The table below summarizes the core properties of 3, providing baseline parameters for analytical validation[3].

| Parameter | Specification |

| Chemical Name | Methyl 3-(cbz-amino)butanoate |

| IUPAC Name | Methyl 3-(((benzyloxy)carbonyl)amino)butanoate |

| CAS Registry Number | 121054-27-1 |

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| Melting Point | 40-43 °C |

| Physical Appearance | Off-white to white solid |

Experimental Workflow: Synthesis of (S)-6-Methyl-piperazin-2-one

One of the most valuable applications of (R)-Methyl 3-(cbz-amino)butanoate is its transformation into4, a rigidified chiral scaffold used in advanced pharmacophores[4]. The following protocol is engineered as a self-validating system, ensuring that each transformation is analytically confirmed before proceeding.

Phase 1: Cbz Deprotection (Hydrogenolysis)

-

Causality: The removal of the Cbz group must be achieved without hydrolyzing the methyl ester. Catalytic hydrogenation over Palladium on Carbon (Pd/C) provides absolute chemoselectivity.

-

Step 1: Dissolve 10 mmol of (R)-Methyl 3-(cbz-amino)butanoate in 50 mL of anhydrous methanol. Methanol is selected as the solvent because it optimally solubilizes the substrate while facilitating rapid hydrogen transfer at the catalyst surface.

-

Step 2: Add 10% Pd/C (10 mol% relative to substrate) under an inert argon atmosphere to prevent spontaneous ignition.

-

Step 3: Purge the vessel with H2 gas and maintain under 1 atm of H2 at ambient temperature for 4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) system. The starting material is strongly UV-active due to the benzyl ring. The reaction is deemed complete when the UV-active spot completely disappears, confirming the release of the aliphatic free amine (Methyl 3-aminobutanoate) which is UV-inactive but stains positive with ninhydrin.

Phase 2: N-Alkylation and Cyclization

-

Causality: The free β -amino ester is highly nucleophilic. Reacting it with bromoacetyl bromide introduces the necessary two-carbon linker for piperazinone formation.

-

Step 1: Cool the methanolic amine solution to 0 °C. Add 1.2 equivalents of triethylamine ( Et3N ), followed by dropwise addition of 1.1 equivalents of bromoacetyl bromide. Et3N acts as an essential acid scavenger, neutralizing the HBr byproduct to prevent the protonation and subsequent deactivation of the nucleophilic amine.

-

Step 2: Elevate the temperature to 60 °C for 12 hours. The elevated thermal energy drives the intramolecular nucleophilic attack of the secondary amine onto the methyl ester, ejecting methanol and forming the stable lactam ring.

-

Self-Validation Checkpoint: Purify via flash chromatography. Validate the final product, (S)-6-methyl-piperazin-2-one, using LC-MS (targeting the [M+H]+ peak) and Chiral HPLC. Chiral HPLC is mandatory here to confirm that the stereocenter remained intact (target ee>95% ) throughout the thermal cyclization[5].

Pathway Visualization

The following diagram maps the logical progression and validation checkpoints of the synthetic workflow.

Synthetic workflow and validation checkpoints for (S)-6-methyl-piperazin-2-one.

Advanced Applications: Integrin Ligands

Beyond simple scaffolds, Methyl 3-(cbz-amino)butanoate is a critical intermediate in the synthesis of Arg-Gly-Asp (RGD) mimetics. Through Candida antarctica lipase B (CaLB)-catalyzed resolution, racemic mixtures of β -amino esters can undergo enantioselective transesterification. This biocatalytic approach relies heavily on the steric and electronic properties of the Cbz group to direct the enzyme's active site, enabling the isolation of highly enantiopure αvβ3 and α5β1 integrin ligands[2]. The predictability of the Cbz-protected ester ensures that downstream coupling steps in solid-phase peptide synthesis proceed with minimal steric hindrance and high coupling efficiency.

References

-

3 methyl butanoate - Sigma-Aldrich Source: sigmaaldrich.com URL:1

-

METHYL 3-(CBZ-AMINO)BUTANOATE | 121054-27-1 - ChemicalBook Source: chemicalbook.com URL:3

-

(S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 - ChemicalBook Source: chemicalbook.com URL:4

-

benzyl (R)-3-(benzyloxycarbonylamino)-butanoate - CAS号1219839-26-5 - 摩熵化学 Source: molaid.com URL:2

Sources

- 1. 3 methyl butanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. benzyl (R)-3-(benzyloxycarbonylamino)-butanoate - CAS号 1219839-26-5 - 摩熵化学 [molaid.com]

- 3. METHYL 3-(CBZ-AMINO)BUTANOATE | 121054-27-1 [chemicalbook.com]

- 4. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 [chemicalbook.com]

- 5. (S)-6-METHYL-PIPERAZIN-2-ONE | 323592-68-3 [chemicalbook.com]

Structural Elucidation of Methyl 3-(cbz-amino)butanoate: A Comprehensive Analytical Framework

Executive Summary & Molecular Architecture

Methyl 3-(cbz-amino)butanoate (CAS 121054-27-1)[1.1] is a highly versatile β -amino acid derivative utilized extensively in the synthesis of foldamers, peptidomimetics, and complex active pharmaceutical ingredients (APIs). The molecule features a butanoate backbone with a chiral center at the C3 position. To prevent unwanted side reactions during multi-step syntheses, the primary amine is protected by a carboxybenzyl (Cbz) group, while the carboxylic acid is masked as a methyl ester[1.8].

The structural elucidation of this compound requires a multi-modal analytical strategy. Relying on a single technique introduces blind spots—for instance, mass spectrometry cannot distinguish between stereoisomers, and infrared spectroscopy cannot map atomic connectivity. By synthesizing data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR)[1.11], we establish a self-validating loop where each structural hypothesis is independently confirmed by orthogonal data.

Figure 1: Multi-modal analytical workflow for the structure elucidation of beta-amino acid derivatives.

Mass Spectrometry & Infrared Spectroscopy: Establishing the Foundation

Before mapping the carbon framework, it is critical to confirm the molecular formula and identify the primary functional groups.

Causality in Ionization Selection

For HRMS, Electrospray Ionization (ESI) in positive mode is selected over Electron Impact (EI). Why? The carbamate linkage in the Cbz group is thermally labile and prone to fragmentation. ESI is a "soft" ionization technique that minimizes internal energy transfer, preserving the pseudo-molecular ion [M+H]+ at m/z 252.1230 (calculated for C13H18NO4+ ).

Self-Validation Check: If the intact mass is observed, the protocol dictates an MS/MS fragmentation step. A valid Cbz-protected compound must yield a diagnostic tropylium ion fragment ( C7H7+ ) at m/z 91.05. If this fragment is missing, the structural hypothesis is instantly falsified.

Functional Group Mapping via ATR-FTIR

Attenuated Total Reflectance (ATR) FT-IR is utilized to identify the orthogonal carbonyl environments. The molecule contains both an ester and a carbamate, which vibrate at distinct frequencies due to differing degrees of resonance stabilization.

Table 1: Key HRMS and IR Spectral Data

| Analytical Method | Observed Signal | Theoretical Target | Assignment / Causality |

| HRMS (ESI-TOF) | m/z 252.1235 | m/z 252.1230 | [M+H]+ pseudo-molecular ion |

| HRMS (MS/MS) | m/z 91.0540 | m/z 91.0542 | Tropylium ion; confirms benzyl moiety of Cbz |

| ATR-FTIR | 3320 cm −1 | 3300–3400 cm −1 | N-H stretch (carbamate) |

| ATR-FTIR | 1735 cm −1 | 1730–1750 cm −1 | C=O stretch (methyl ester); less resonance |

| ATR-FTIR | 1695 cm −1 | 1690–1710 cm −1 | C=O stretch (carbamate); stabilized by N lone pair |

Nuclear Magnetic Resonance (NMR): Mapping the Connectivity

NMR spectroscopy is the definitive tool for elucidating the atomic framework of Cbz-protected amino acids[1.6].

The Causality of Diastereotopic Protons

A critical feature of Methyl 3-(cbz-amino)butanoate is the chiral center at C3. Because C3 is asymmetric, the two protons attached to the adjacent C2 carbon are in a different magnetic environment (diastereotopic). Causality: The restricted rotation and the chiral influence of C3 prevent these protons from averaging their signals. Consequently, instead of a simple doublet, the C2 protons appear as two distinct doublet-of-doublets (dd) at ~2.50 ppm and ~2.57 ppm. This splitting pattern acts as an internal self-validating mechanism; if the C2 signal appears as a simple doublet, the sample is either achiral or undergoing rapid exchange, prompting immediate re-evaluation of the sample integrity.

2D NMR: HMBC and Structural Assembly

Heteronuclear Multiple Bond Correlation (HMBC) is employed to bridge the isolated spin systems (the butanoate backbone, the methyl ester, and the Cbz group). The 2J and 3J carbon-proton couplings definitively place the functional groups.

Figure 2: Key 2D HMBC interactions establishing the molecular framework.

Table 2: Comprehensive 1 H and 13 C NMR Assignments (600 MHz, CDCl 3 )

| Position | 1 H Shift (ppm) | Multiplicity ( J in Hz) | Integration | 13 C Shift (ppm) | Assignment Notes |

| C1 | - | - | - | 171.5 | Ester Carbonyl |

| C2 | 2.50, 2.57 | dd (15.5, 6.0), dd (15.5, 5.5) | 2H | 40.5 | Diastereotopic CH 2 adjacent to chiral center |

| C3 | 4.10 | m | 1H | 43.5 | Chiral methine |

| C4 | 1.22 | d (6.8) | 3H | 20.5 | Terminal methyl |

| OMe | 3.65 | s | 3H | 51.8 | Methoxy ester group |

| Cbz-C=O | - | - | - | 155.8 | Carbamate Carbonyl |

| Cbz-CH 2 | 5.08 | s | 2H | 66.7 | Benzylic CH 2 |

| Cbz-Ar | - | - | - | 136.5 | Aromatic quaternary (ipso) |

| Cbz-Ar | 7.30–7.35 | m | 5H | 128.1–128.6 | Aromatic methines |

| NH | 5.15 | br d (8.0) | 1H | - | Carbamate NH |

Stereochemical Resolution

Because conventional NMR and MS cannot definitively assign absolute stereochemistry (i.e., distinguishing the (R) from the (S) enantiomer), secondary methodologies are required. The resolution of β -amino methyl esters is frequently achieved via enzymatic transesterification using lipases (e.g., Candida antarctica lipase B)[1.15]. Alternatively, chiral High-Performance Liquid Chromatography (HPLC) utilizing a stationary phase like Chiralpak AD-H can separate the enantiomers, which can then be correlated to known optical rotation standards.

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating NMR Acquisition

-

Sample Preparation: Dissolve 15.0 mg of Methyl 3-(cbz-amino)butanoate in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

-

Shimming and Tuning: Insert the sample into a 600 MHz NMR spectrometer. Perform automated gradient shimming (Z-axis) until the lock level stabilizes. Tune and match the probe for 1 H and 13 C frequencies.

-

1D 1 H Acquisition: Acquire a standard proton spectrum (ns=16, d1=1s).

-

Validation Gate: Assess the signal-to-noise (S/N) ratio of the C4 methyl doublet at 1.22 ppm. If S/N < 100:1, increase the number of scans. Ensure the TMS peak is strictly calibrated to 0.00 ppm.

-

-

1D 13 C Acquisition: Acquire a carbon spectrum using proton decoupling (ns=512, d1=2s).

-

Validation Gate: Count the distinct carbon resonances. Due to the symmetry of the mono-substituted phenyl ring, exactly 11 distinct carbon signals must be observed.

-

-

2D Acquisition: Acquire COSY (to map the C4-C3-C2 spin system) and HMBC (to confirm the attachment of the OMe and Cbz groups to the backbone).

Protocol B: HRMS (ESI-TOF) Acquisition

-

Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. The formic acid facilitates protonation, driving the formation of [M+H]+ .

-

Injection: Inject 5 µL into the ESI source via a syringe pump at a flow rate of 10 µL/min.

-

Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 250 °C, and cone voltage to 20 V (kept low to prevent in-source fragmentation of the Cbz group).

-

Data Processing: Extract the exact mass and calculate the isotopic mass defect. Apply a mass tolerance window of ± 5 ppm for formula confirmation.

References

- ChemicalBook. "METHYL 3-(CBZ-AMINO)BUTANOATE | 121054-27-1".

- ResearchGate. "Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure".

- Benchchem. "Methyl 3-amino-3-cyclopropylbutanoate|C9H17NO2|RUO".

- NMIMS Pharmacy. "NMR in structural determination of proteins and peptides".

- ResearchGate. "Enzymatic resolution of N-protected-β3-amino methyl esters, using lipase B from Candida antarctica".

"spectroscopic data of Methyl 3-(cbz-amino)butanoate"

An In-depth Technical Guide to the Spectroscopic Data of Methyl 3-(Cbz-amino)butanoate

This guide provides a detailed exploration of the essential spectroscopic techniques used to characterize Methyl 3-(Cbz-amino)butanoate, a key intermediate in pharmaceutical synthesis and chemical biology. As drug development professionals and researchers, the unambiguous confirmation of a molecule's structure and purity is paramount. This document moves beyond mere data reporting to explain the underlying principles and experimental rationale, ensuring a robust and self-validating approach to spectroscopic analysis.

Molecular Structure and Spectroscopic Overview

Methyl 3-(Cbz-amino)butanoate possesses several key structural features that give rise to a distinct spectroscopic fingerprint: a monosubstituted benzene ring from the Cbz (carboxybenzyl) protecting group, an amide (carbamate) linkage, a chiral center at the C3 position, and a methyl ester. Each of these functional groups provides characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which, when combined, allow for complete structural elucidation.

Caption: Molecular Structure of Methyl 3-(Cbz-amino)butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for full characterization.

Experimental Protocol: NMR Data Acquisition

The following is a self-validating protocol for acquiring high-quality NMR data. The causality behind these steps is to ensure a homogeneous sample in a deuterated solvent, free of particulate matter, to achieve sharp, well-resolved signals.

Workflow: NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Interpretation (Predicted)

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The following table details the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS), assuming chloroform-d (CDCl₃) as the solvent.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| Phenyl (C₆H ₅) | 7.30 - 7.40 | Multiplet | 5H | Typical range for monosubstituted aromatic protons.[1][2] |

| Benzyl CH ₂ | ~5.10 | Singlet | 2H | Protons on carbon adjacent to an oxygen and a phenyl group.[1][2] |

| NH | ~5.30 | Broad Doublet | 1H | Amide proton, coupling to the adjacent CH. Broadness due to quadrupolar nitrogen and potential hydrogen bonding. |

| C3-H | ~4.30 | Multiplet | 1H | Methine proton deshielded by the adjacent nitrogen atom. |

| C2-CH ₂ | ~2.60 | Doublet of Doublets | 2H | Methylene protons adjacent to a stereocenter and a carbonyl group. They are diastereotopic. |

| Ester CH ₃ | ~3.68 | Singlet | 3H | Protons of the methyl ester are highly shielded and appear as a singlet. |

| C4-CH ₃ | ~1.25 | Doublet | 3H | Methyl group coupled to the C3-H proton. |

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C NMR spectrum reveals the number of unique carbon environments and their functional group type.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| Ester C =O | ~171.5 | Typical chemical shift for an ester carbonyl carbon.[3][4] |

| Amide C =O | ~155.8 | Typical chemical shift for a carbamate carbonyl carbon.[3][4] |

| Aromatic C (quaternary) | ~136.5 | The carbon of the phenyl ring attached to the benzylic CH₂O- group. |

| Aromatic C H | 128.0 - 128.5 | Three distinct signals for the 5 aromatic CH carbons.[5] |

| Benzyl C H₂ | ~67.0 | Carbon adjacent to oxygen and the phenyl ring.[6] |

| Ester OC H₃ | ~51.5 | Methyl ester carbon.[7] |

| C 3H | ~45.0 | Methine carbon attached to the nitrogen. |

| C 2H₂ | ~40.0 | Methylene carbon alpha to the ester carbonyl. |

| C 4H₃ | ~20.5 | Methyl carbon on the butanoate chain. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Data Acquisition

This protocol utilizes an Attenuated Total Reflectance (ATR) accessory, which is a modern, reliable method requiring minimal sample preparation.

Workflow: FT-IR Analysis

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

IR Spectral Interpretation (Predicted)

The IR spectrum is dominated by strong absorptions from the two carbonyl groups and other characteristic vibrations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch (Amide) | 3300 - 3350 | Medium | Characteristic stretching vibration for a secondary amide/carbamate.[1] |

| C-H Stretch (Aromatic) | 3030 - 3100 | Medium-Weak | Stretching of sp² C-H bonds on the phenyl ring.[8] |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Stretching of sp³ C-H bonds in the butanoate and benzyl groups.[8] |

| C=O Stretch (Ester) | ~1735 | Strong | The ester carbonyl typically absorbs at a higher frequency than an amide carbonyl.[9] |

| C=O Stretch (Amide/Carbamate) | ~1690 | Strong | The carbamate carbonyl absorption, often referred to as the "Amide I" band. |

| C-O Stretch (Ester & Carbamate) | 1150 - 1250 | Strong | Asymmetric and symmetric stretching of the C-O single bonds. |

| C-H Bend (Aromatic "oop") | 690 - 770 | Strong | Out-of-plane bending confirms monosubstitution on the benzene ring.[8] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation, acting as a crucial cross-validation for NMR data.

Experimental Protocol: ESI-MS Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules, typically yielding the protonated molecular ion [M+H]⁺.

Sources

- 1. rsc.org [rsc.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectrabase.com [spectrabase.com]

Advanced Technical Guide: Methyl 3-(Cbz-amino)butanoate (CAS: 121054-27-1) in Peptidomimetic Synthesis

Executive Summary & Chemical Identity

Methyl 3-(Cbz-amino)butanoate (CAS: 121054-27-1) is a highly versatile, orthogonally protected β -amino acid building block utilized extensively in advanced organic synthesis and drug development . β -amino acids are fundamentally critical in the design of peptidomimetics and foldamers because they introduce an additional methylene carbon into the peptide backbone. This structural modification confers profound resistance to enzymatic proteolytic degradation, thereby drastically increasing the in vivo half-life of peptide-based therapeutics.

For stereospecific drug development, the enantiomerically pure (S)-enantiomer (CAS: 83460-84-8) is frequently utilized to control the secondary structure of the resulting foldamer .

Mechanistic Significance & Structural Causality

The strategic design of Methyl 3-(Cbz-amino)butanoate relies on the precise synergy of two orthogonal protecting groups, allowing scientists to selectively extend either the N-terminus or the C-terminus of a growing peptide chain:

-

The Carboxybenzyl (Cbz) Group (N-terminus): The Cbz group protects the β -amine. Causality: It is chosen because it is highly stable to the basic conditions used for ester saponification and the mildly acidic conditions used for Boc deprotection. It prevents unwanted nucleophilic attack by the amine during coupling reactions and is selectively cleavable via catalytic hydrogenolysis.

-

The Methyl Ester (C-terminus): Protects the carboxylic acid. Causality: A methyl ester is utilized because its minimal steric hindrance allows for efficient protection, yet it remains highly susceptible to mild alkaline hydrolysis (saponification) without disturbing the base-stable Cbz group .

Physicochemical Profile

The following table summarizes the critical quantitative data and physicochemical properties required for reaction planning and stoichiometric calculations .

| Property | Value |

| Chemical Name | Methyl 3-(Cbz-amino)butanoate |

| CAS Registry Number | 121054-27-1 |

| Molecular Formula | C13H17NO4 |

| Molecular Weight | 251.28 g/mol |

| Stereocenters | 1 (C3 position; R/S enantiomers exist) |

| Hydrogen Bond Donors | 1 (Amide N-H) |

| Hydrogen Bond Acceptors | 4 (Carbonyl and Ester Oxygens) |

| Topological Polar Surface Area | ~81.7 Ų |

Experimental Workflows & Self-Validating Protocols

Protocol 1: Synthesis of Methyl 3-(Cbz-amino)butanoate

Objective: Convert 3-aminobutanoic acid to the fully protected building block.

-

Cbz Protection: Dissolve 3-aminobutanoic acid in 1M NaOH. Add Cbz-Cl dropwise at 0°C.

-

Causality: The Schotten-Baumann conditions (aqueous NaOH) ensure the amine remains deprotonated and nucleophilic. The 0°C temperature minimizes the competitive hydrolysis of the Cbz-Cl reagent by the aqueous base.

-

-

Workup: Acidify the aqueous layer to pH 2 with 1M HCl, extract with Ethyl Acetate, and concentrate to yield 3-(Cbz-amino)butanoic acid.

-

Esterification: Dissolve the intermediate in anhydrous methanol. Add a catalytic amount of Thionyl Chloride (SOCl₂) dropwise at 0°C, then reflux for 4 hours.

-

Causality: SOCl₂ reacts with methanol to generate anhydrous HCl in situ, driving the Fischer esterification forward without the need for harsh, water-bearing external acids that could cause side reactions.

-

-

Self-Validation: The success of the esterification is validated by ¹H NMR spectroscopy. The appearance of a sharp 3-proton singlet at ~3.65 ppm confirms the successful installation of the methyl ester, while the retention of the 5-proton multiplet at ~7.35 ppm confirms the Cbz group remains intact.

Fig 1: Step-by-step synthetic workflow for Methyl 3-(Cbz-amino)butanoate.

Protocol 2: Orthogonal Deprotection Strategies

Because of its orthogonal protection scheme, Methyl 3-(Cbz-amino)butanoate can be selectively activated at either terminus.

Pathway A: Cbz Cleavage (N-Terminal Activation)

-

Dissolve Methyl 3-(Cbz-amino)butanoate in methanol. Add 10% Pd/C catalyst (10% w/w) under an inert argon atmosphere.

-

Purge the flask with H₂ gas and stir vigorously at room temperature.

-

Causality: Palladium on carbon (Pd/C) selectively catalyzes the hydrogenolysis of the benzyl-oxygen bond of the Cbz group, releasing toluene and CO₂, without reducing the methyl ester.

-

-

Filter through a Celite pad.

-

Causality: Celite prevents the highly pyrophoric Pd/C from drying out and igniting in the ambient air.

-

-

Self-Validation: The reaction is self-validating through TLC monitoring (complete disappearance of the UV-active starting material, as the Cbz group is the primary chromophore) and the cessation of hydrogen gas uptake in the burette.

Pathway B: Ester Saponification (C-Terminal Activation)

-

Dissolve the compound in a 3:1 mixture of THF and H₂O. Add 1.5 equivalents of Lithium Hydroxide (LiOH) at 0°C.

-

Causality: LiOH is chosen over NaOH or KOH because the lithium cation coordinates tightly with the ester carbonyl, providing a milder, more controlled hydrolysis that prevents base-catalyzed racemization at the chiral β -carbon.

-

-

Self-Validation: The reaction's progression is validated by a phase-solubility shift. The starting material is highly soluble in organic solvents, whereas the resulting lithium carboxylate salt is highly water-soluble. Upon acidification of the aqueous layer, the free acid precipitates, providing immediate visual and physical validation of successful deprotection.

Fig 2: Orthogonal deprotection pathways for selective N-terminal or C-terminal activation.

Applications in Advanced Drug Development

In pharmaceutical research, Methyl 3-(Cbz-amino)butanoate serves as a foundational monomer for synthesizing β -peptides . Unlike natural α -peptides, β -peptides form highly stable helical secondary structures (foldamers) that are invisible to natural proteases. By utilizing this specific building block, drug development professionals can engineer peptide-based active pharmaceutical ingredients (APIs) that maintain high target-binding affinity while exhibiting vastly superior pharmacokinetic profiles, oral bioavailability, and systemic half-lives.

References

"chiral synthesis of Methyl 3-(cbz-amino)butanoate"

An In-Depth Technical Guide to the Chiral Synthesis of Methyl 3-(Cbz-amino)butanoate

Abstract

This technical guide provides a comprehensive overview of established and robust methodologies for the enantioselective synthesis of methyl 3-(carboxybenzylamino)butanoate. Chiral β-amino esters are crucial building blocks in modern medicinal chemistry and drug development, valued for their role in constructing peptidomimetics, β-lactam antibiotics, and other pharmacologically active molecules with enhanced metabolic stability.[1] This document details four principal strategies for achieving high enantiopurity: asymmetric hydrogenation of prochiral enamides, enzymatic kinetic resolution of racemic intermediates, synthesis from the chiral pool, and the use of chiral auxiliaries. Each section offers a theoretical rationale, detailed experimental protocols, comparative data, and an analysis of the advantages and limitations, designed to equip researchers and drug development professionals with the practical knowledge required for successful synthesis.

Introduction: The Significance of Chiral β-Amino Esters

The incorporation of β-amino acids into peptide structures can induce stable secondary structures and confer remarkable resistance to enzymatic degradation, making them highly valuable in drug design.[1] Methyl 3-(Cbz-amino)butanoate, in its enantiomerically pure (R) or (S) form, serves as a versatile intermediate for these applications. The benzyloxycarbonyl (Cbz) protecting group is of particular importance due to its stability under a wide range of conditions and its facile removal via catalytic hydrogenolysis, which is orthogonal to many other protecting groups used in complex molecule synthesis.[2][3][4]

This guide focuses on the practical, stereocontrolled synthesis of this target molecule, moving beyond theoretical concepts to provide actionable, field-proven protocols.

Strategic Overview of Synthetic Pathways

The synthesis of enantiopure methyl 3-(Cbz-amino)butanoate can be approached via several distinct strategic pathways. The choice of method often depends on factors such as the availability of starting materials, the required scale of synthesis, the cost of catalysts and reagents, and the desired level of enantiomeric purity.

Figure 1: High-level overview of primary synthetic routes.

Strategy 1: Asymmetric Hydrogenation of a Prochiral Enamide

This is arguably one of the most efficient and atom-economical methods for generating chiral amines and their derivatives. The strategy relies on the hydrogenation of a prochiral β-(acylamino)acrylate using a chiral transition metal catalyst, typically based on rhodium or ruthenium.[5] The catalyst's chiral ligands, such as Me-DuPhos or BICP, create a chiral environment that directs the addition of hydrogen across the double bond to preferentially form one enantiomer.

Causality and Mechanistic Insight

The success of this method hinges on the formation of a catalyst-substrate complex where one face of the olefin is sterically blocked by the chiral phosphine ligands. The substrate, methyl (Z)-3-(Cbz-amino)but-2-enoate, coordinates to the rhodium center. Hydrogen then adds from the less hindered face, establishing the stereocenter with high fidelity. The choice of ligand is critical; for instance, Rh-Me-DuPhos has been shown to be particularly effective for E-isomers of β-(acylamino)acrylates, while Rh-BICP can be effective for mixtures of E/Z isomers.[5]

Workflow Diagram

Figure 2: Workflow for the asymmetric hydrogenation approach.

Experimental Protocol: Synthesis and Hydrogenation

Part A: Synthesis of Methyl (Z)-3-(Cbz-amino)but-2-enoate

-

Enamine Formation: To a solution of methyl acetoacetate (1.0 eq) in toluene, add ammonium acetate (1.1 eq). Heat the mixture to reflux with a Dean-Stark trap to remove water. Monitor the reaction by TLC until the starting material is consumed. After cooling, the mixture is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield crude methyl 3-aminocrotonate.[6]

-

Cbz-Protection: Dissolve the crude methyl 3-aminocrotonate (1.0 eq) in a 2:1 mixture of THF and water. Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 eq).[3]

-

Reaction & Work-up: Allow the reaction to stir vigorously at 0 °C and then warm to room temperature for 12-20 hours.[3] Dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting residue is purified by silica gel column chromatography (e.g., 20-40% ethyl acetate in hexane) to yield the pure prochiral enamide substrate.[3]

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, charge a pressure-rated reaction vessel with the rhodium precursor [Rh(COD)₂]BF₄ (0.01 eq) and the chiral ligand (e.g., (S,S)-Me-DuPhos, 0.011 eq) in a degassed solvent such as methanol or toluene. Stir for 20-30 minutes to allow for complex formation.

-

Hydrogenation: Add a solution of the substrate, methyl (Z)-3-(Cbz-amino)but-2-enoate (1.0 eq), in the same degassed solvent to the catalyst solution.

-

Reaction: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 40-100 psi). Stir the reaction at room temperature for 12-24 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by passing it through a short plug of silica gel to remove the catalyst. Enantiomeric excess (e.e.) should be determined by chiral HPLC or GC analysis.

Data Summary

| Catalyst System | Substrate Isomer | Solvent | Pressure (psi) | Yield (%) | e.e. (%) | Reference |

| Rh-(S,S)-Me-DuPhos | E | Toluene | 40 | >95 | 98.2 | [5] |

| Rh-BICP | E/Z Mixture | Toluene | 40 | >95 | 96.0 | [5] |

| Ru(OAc)₂-Ligand | Z | Methanol | N/A | >90 | >95 | [7] |

Advantages & Limitations

-

Advantages: High efficiency, excellent enantioselectivity, atom-economical, and often scalable.

-

Limitations: High cost of rhodium precursors and chiral phosphine ligands. Requires specialized hydrogenation equipment and inert atmosphere techniques. The synthesis of the pure E or Z enamide substrate can sometimes be challenging.

Strategy 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes to separate a racemic mixture. For this target molecule, a common approach involves the enantioselective hydrolysis of racemic methyl 3-(Cbz-amino)butanoate using a lipase, such as immobilized Candida antarctica lipase B (CALB). The enzyme will preferentially hydrolyze one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the S-ester) unreacted and thus enantioenriched.[8][9]

Causality and Mechanistic Insight

The active site of a lipase is a chiral environment. One enantiomer of the racemic ester fits optimally into this site, allowing the catalytic triad (typically Ser-His-Asp) to perform nucleophilic attack on the ester carbonyl, leading to hydrolysis. The other enantiomer binds less effectively, resulting in a significantly slower or negligible reaction rate. This rate difference allows for the separation of the fast-reacting enantiomer (as the acid) from the slow-reacting enantiomer (as the unreacted ester). The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Workflow Diagram

Figure 3: Workflow for enzymatic kinetic resolution via hydrolysis.

Experimental Protocol: Racemate Synthesis and Resolution

Part A: Synthesis of Racemic Methyl 3-(Cbz-amino)butanoate

-

Esterification: Suspend racemic 3-aminobutanoic acid (1.0 eq) in anhydrous methanol. Cool to 0 °C and add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.[10] Remove the solvent and excess thionyl chloride under reduced pressure to yield racemic methyl 3-aminobutanoate hydrochloride.

-

Cbz-Protection: Perform the Cbz-protection as described in Strategy 1 (Part A, Step 2), using the racemic amino ester hydrochloride and an appropriate amount of base (e.g., NaHCO₃ or Na₂CO₃, ~2.5-3.0 eq) to neutralize the hydrochloride salt and drive the reaction.[2][11] Purify by column chromatography to obtain the racemic ester.

Part B: Enzymatic Resolution

-

Reaction Setup: Suspend the racemic methyl 3-(Cbz-amino)butanoate (1.0 eq) in a phosphate buffer solution (e.g., pH 7.0). Add immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435) by weight.

-

Incubation: Stir the suspension at a controlled temperature (e.g., 35-40 °C). Monitor the reaction progress carefully by chiral HPLC, tracking the disappearance of the starting material and the appearance of the acid product. The reaction should be stopped when conversion reaches approximately 50% to maximize the e.e. of both products.[8]

-

Work-up and Separation: Filter to recover the immobilized enzyme (which can often be washed and reused). Acidify the filtrate to pH ~2 with 1M HCl. Extract the mixture with an organic solvent like ethyl acetate.

-

Isolation: Separate the organic layer. To isolate the unreacted ester, wash the organic layer with a saturated NaHCO₃ solution. The organic layer now contains the desired ester. Dry it over Na₂SO₄ and concentrate. The aqueous bicarbonate washes contain the sodium salt of the hydrolyzed acid. Re-acidify this aqueous layer to pH ~2 and extract with ethyl acetate to recover the acid enantiomer if desired.

Data Summary

| Enzyme | Substrate | Conditions | Yield (%) | Product e.e. (%) | Reference |

| CALB | Racemic N-benzylated-β³-amino ester | Ball-milling, 1h | 49 | 95 | [8] |

| Lipase | Racemic α- and β-amino esters | Aqueous buffer | ~45 | >97 | [12] |

Advantages & Limitations

-

Advantages: Extremely high enantioselectivity, mild and environmentally friendly reaction conditions (aqueous systems, ambient temperature), and reusable catalysts (immobilized enzymes).

-

Limitations: The maximum theoretical yield is 50% for a single enantiomer. Requires careful monitoring to stop the reaction at the optimal point. Can be slower than chemical methods and may not be suitable for all substrates.

Strategy 3: Synthesis from the Chiral Pool

The most direct approach to an enantiopure target is to begin with an enantiopure starting material. Both (R)- and (S)-3-aminobutanoic acid are commercially available. This strategy leverages this pre-existing chirality, reducing the synthesis to simple, high-yielding functional group manipulations that do not affect the stereocenter.

Causality and Rationale

This method is predicated on the principle that the stereocenter is already set. The subsequent reactions—esterification of the carboxylic acid and acylation of the amine—occur at positions remote from the chiral carbon. Therefore, provided that harsh conditions that could induce racemization (e.g., strong base and high heat) are avoided, the stereochemical integrity of the starting material is transferred directly to the product.

Experimental Protocol: Direct Functionalization

-

Esterification: Suspend enantiopure (e.g., (S)-3-aminobutanoic acid, 1.0 eq) in anhydrous methanol (a suitable volume to ensure slurry). Cool the suspension in an ice bath to 0 °C.[10]

-

Acid Catalyst Addition: Add thionyl chloride (SOCl₂, 1.1 - 1.5 eq) dropwise via syringe, keeping the temperature below 10 °C. The slurry will dissolve as the amino acid hydrochloride salt is formed.[10][11]

-

Reaction: After the addition is complete, remove the ice bath, attach a condenser, and heat the solution to reflux for 2-3 hours. Monitor by TLC (ninhydrin stain) for the consumption of the starting material.

-

Isolation of Amino Ester Salt: Cool the reaction and concentrate under reduced pressure to remove the methanol and excess SOCl₂. This will yield the crude methyl (S)-3-aminobutanoate hydrochloride as an oil or solid, which is often used directly in the next step without further purification.[10]

-

Cbz-Protection: Dissolve the crude amino ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane or a THF/water mixture. Cool to 0 °C. Add a base such as sodium carbonate (2.5 eq) or diisopropylethylamine (DIPEA, 3.0 eq).[2][11]

-

Acylation: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously. Allow the reaction to warm to room temperature and stir for 12-15 hours.[10]

-

Work-up and Purification: Perform a standard aqueous work-up. If using an organic solvent, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by silica gel column chromatography to yield enantiopure methyl (S)-3-(Cbz-amino)butanoate.

Advantages & Limitations

-

Advantages: Highly reliable, stereochemically unambiguous, uses simple and well-established reactions, and avoids the need for chiral catalysts or resolutions.

-

Limitations: The primary limitation is the cost and availability of the enantiopure starting material, (R)- or (S)-3-aminobutanoic acid. This method is only as good as the enantiopurity of the starting material.

References

-

Benchchem. The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

-

PubMed. Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids.

-

ResearchGate. 3.1 Amino Acid Derived Auxiliaries: Amino Acids as Chiral Auxiliaries.

-

ACS Publications. Modular, Chiral-Auxiliary-Mediated Synthesis of Sterically Constrained -Amino Acid Derivatives.

-

The Royal Society of Chemistry. Supplementary Information.

-

ACS Publications. Asymmetric Synthesis of β-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines.

-

RSC Publishing. Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands.

-

Indian Journal of Advances in Chemical Science. A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation.

-

ACS Publications. Asymmetric Catalytic Synthesis of Enantiopure N-Protected 1,2-Amino Alcohols.

-

ChiroBlock. Beta2-Amino Acids: Synthesis Approaches & Compounds.

-

Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.

-

PMC. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

-

Google Patents. CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

ACS Publications. Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives.

-

PMC. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination.

-

PubMed. Asymmetric Synthesis of Beta-Amino Esters by aza-Michael Reaction of Alpha,beta-Unsaturated Amides Using (S,S)-(+)-pseudoephedrine as Chiral Auxiliary.

-

Organic Chemistry Portal. Cbz-Protected Amino Groups.

-

Semantic Scholar. Asymmetric synthesis and applications of beta-amino Weinreb amides.

-

Organic Chemistry Portal. Cbz-Protected Amino Groups.

-

Medicines for All institute (M4ALL). PROCESS DEVELOPMENT REPORT.

-

ScienceDirect. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.

-

PMC. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters.

-

Manufacturing Chemist. Making new resolutions.

-

ResearchGate. Enzymatic resolution of N‐protected β³‐amino methyl esters.

-

Organic Syntheses. PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT...

-

BLD Pharm. (S)-Methyl 3-(((benzyloxy)carbonyl)amino)butanoate.

-

MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.

-

University of Bath's research portal. Enzymatic Kinetic Resolutions Combined With Racemisation Techniques: Powerful Methodology for Asymmetric Synthesis.

-

Thieme. Resolution of racemic amine mixtures is an important preparation method for enantio.

-

PMC. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.

-

PMC. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis.

-

Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review.

-

Organic Chemistry Portal. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates.

-

ETH Zurich Research Collection. EX-CHIRAL POOL SYNTHESIS OF AMINOOXAZEPINONES AS CONFORMATIONALLY RESTRICTED 8-AMINO ACID ANALOGS.

-

RSC Publishing. Organocatalytic synthesis of optically active β-branched α-amino esters via asymmetric biomimetic transamination.

-

Redalyc.org. Synthesis and characterization of novel α-monomers of peptide nucleic acid.

-

PubMed. Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Benzoylaminocoumarins for the Synthesis of Chiral 3-Amino Dihydrocoumarins.

-

ACS Publications. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates.

-

Google Patents. CN114644567A - Preparation method of methyl 3-aminocrotonate.

-

Organic Syntheses. n-benzyl-2,3-azetidinedione.

-

PubMed. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones.

-

RSC Publishing. Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position.

Sources

- 1. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 6. CN114644567A - Preparation method of methyl 3-aminocrotonate - Google Patents [patents.google.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

Synthesis and Application of Methyl 3-(Cbz-amino)butanoate: A Comprehensive Technical Guide

Executive Summary

Methyl 3-(benzyloxycarbonylamino)butanoate, commonly referred to as Methyl 3-(Cbz-amino)butanoate, is a highly versatile, protected β -amino acid derivative. Unlike canonical α -amino acids, β -amino acids possess an amino group on the β -carbon, granting peptides derived from them (foldamers) exceptional proteolytic stability and novel secondary structures[]. This technical whitepaper provides a rigorous analysis of the starting materials, mechanistic pathways, and self-validating experimental protocols required to synthesize this critical chiral building block for drug development.

Retrosynthetic Analysis and Strategic Pathways

The synthesis of Methyl 3-(Cbz-amino)butanoate relies on two primary retrosynthetic disconnections, each dictating a distinct set of starting materials and reaction conditions.

Route A: Classical Esterification and N-Protection

This is the most reliable and scalable route, utilizing 3-aminobutanoic acid ( β -aminobutyric acid, BABA) as the core starting material. The sequence involves a Fischer esterification to form methyl 3-aminobutanoate hydrochloride[2], followed by a Schotten-Baumann N-acylation using benzyl chloroformate (Cbz-Cl) to install the protecting group[3].

Retrosynthetic Route A: Classical Esterification and N-Protection.

Route B: Aza-Michael Conjugate Addition

An alternative atom-economical approach utilizes methyl crotonate (an α,β -unsaturated ester) as a Michael acceptor. It undergoes a 1,4-conjugate addition with a nitrogen nucleophile such as benzyl carbamate, catalyzed by strong bases (e.g., DBU) or transition metal complexes (e.g., Zirconium)[4][5].

Retrosynthetic Route B: Aza-Michael Conjugate Addition.

Quantitative Comparison of Synthetic Routes

To facilitate experimental design, the quantitative parameters of both routes are summarized below:

| Parameter | Route A: Classical Esterification | Route B: Aza-Michael Addition |

| Primary Starting Material | 3-Aminobutanoic Acid (BABA) | Methyl Crotonate |

| Nitrogen Source | Intrinsic to BABA | Benzyl Carbamate / Benzylamine |

| Key Reagents | MeOH, SOCl2 , Cbz-Cl, NaHCO3 | DBU or Zirconium Catalyst |

| Typical Overall Yield | 75% – 85% | 40% – 65% |

| Reaction Temperature | 65 °C (Step 1), 0 °C to RT (Step 2) | RT to 60 °C |

| Stereochemical Control | Complete retention of SM chirality | Requires chiral ligands for high ee |

| Major Byproducts | Dimethyl sulfite, HCl, NaCl | Bis-hydroamination adducts |

Step-by-Step Experimental Protocols (Self-Validating Systems)

The following methodologies detail the execution of Route A , prioritized in pharmaceutical settings for its high stereofidelity and scalability.

Protocol 1: Synthesis of Methyl 3-aminobutanoate hydrochloride

Causality & Logic: Unprotected amino acids are zwitterionic, rendering them poorly soluble in organic solvents. Esterification masks the carboxylic acid, while the hydrochloride salt prevents the free amine from attacking the newly formed ester (which would cause spontaneous lactamization)[2]. Thionyl chloride ( SOCl2 ) reacts with methanol to generate anhydrous HCl in situ, acting as the acid catalyst.

-

Preparation : Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with inert gas (Nitrogen or Argon).

-

Solvent Loading : Add 240 mL of anhydrous methanol and cool the flask to 0 °C using an ice-water bath[6].

-

Catalyst Generation : Dropwise add SOCl2 (2.0 eq).

-

Validation Check: The reaction is highly exothermic and evolves SO2 and HCl gas. The solution must remain visually clear. If it turns cloudy, moisture contamination has occurred, which will stall the esterification.

-

-

Substrate Addition : Add 50 g of (R)- or (S)-3-aminobutanoic acid (1.0 eq) in steady portions[6].

-

Reaction : Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

-

Validation Check: Perform Thin Layer Chromatography (TLC) (eluent: DCM/MeOH 9:1, Ninhydrin stain). The baseline spot corresponding to the zwitterionic starting material must completely disappear.

-

-

Isolation : Concentrate the reaction mixture in vacuo to remove methanol and excess HCl. Triturate the resulting crude oil with cold diethyl ether to precipitate Methyl 3-aminobutanoate hydrochloride as a white crystalline solid[7].

Protocol 2: N-Cbz Protection (Schotten-Baumann Acylation)

Causality & Logic: The Cbz group is essential for downstream peptide coupling, preventing unwanted nucleophilic attacks by the β -amine[3]. A biphasic Schotten-Baumann system (DCM/Water) is utilized. The aqueous base ( NaHCO3 ) serves a dual purpose: it deprotonates the ammonium salt to reveal the nucleophilic free amine at the solvent interface, and it neutralizes the HCl byproduct generated during acylation, driving the reaction to completion without hydrolyzing the sensitive methyl ester[3].

-

Dissolution : Dissolve 20 g of Methyl 3-aminobutanoate hydrochloride in 100 mL of Dichloromethane (DCM) and 100 mL of saturated aqueous NaHCO3 .

-

Cooling : Cool the vigorously stirring biphasic mixture to 0 °C.

-

Validation Check: Ensure the stirring rate is high enough to create a fine, milky emulsion; the acylation occurs strictly at the organic-aqueous interface.

-

-

Electrophile Addition : Slowly add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise via an addition funnel over 30 minutes.

-

Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

-

Validation Check: Periodically halt stirring to allow phase separation and test the pH of the aqueous layer. It must remain basic (pH > 8). If the pH drops below 7, the amine will protonate into a non-nucleophilic salt, stalling the reaction. Add solid NaHCO3 if necessary.

-

-

Workup : Separate the organic layer. Wash sequentially with 1M HCl (to remove unreacted trace amine), saturated NaHCO3 , and brine.

-

Purification : Dry the organic layer over anhydrous MgSO4 , filter, and concentrate in vacuo. The product, Methyl 3-(Cbz-amino)butanoate, is typically obtained as a viscous pale-yellow oil or low-melting solid.

Applications & Enzymatic Resolution in Drug Discovery

Methyl 3-(Cbz-amino)butanoate is not merely an endpoint but a critical intermediate. It is extensively used in the synthesis of β -peptides, which exhibit profound resistance to enzymatic degradation, making them prime candidates for peptidomimetic drug design and foldamer research[].

Furthermore, if the starting material utilized was racemic, the resulting racemic N-protected β -amino methyl esters can be subjected to enzymatic kinetic resolution. Lipase B from Candida antarctica (CALB) is a highly effective biocatalyst for this purpose. Under controlled thermodynamic conditions, CALB catalyzes the enantiospecific hydrolysis or transesterification of the racemic ester, yielding optically pure (S)- or (R)-enantiomers with exceptional enantioselectivity (E > 200)[8][9]. This biocatalytic approach is highly valued in pharmaceutical manufacturing due to its mild conditions, high stereofidelity, and the avoidance of toxic heavy-metal chiral catalysts[10].

References

-

Title :3 | Source : benchchem.com

-

Title : | Source : bocsci.com

-

Title : 8 | Source : researchgate.net

-

Title :9 | Source : researchgate.net

-

Title :6 | Source : benchchem.com

-

Title :7 | Source : aifchem.com

-

Title :4 | Source : acs.org

-

Title :2 | Source : nih.gov

-

Title :10 | Source : google.com

-

Title :5 | Source : rsc.org

Sources

- 2. C-Terminal-Modified Oligourea Foldamers as a Result of Terminal Methyl Ester Reactions under Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3-amino-3-cyclopropylbutanoate|C9H17NO2|RUO [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 137132-12-8 | Methyl 3-aminobutanoate hydrochloride - AiFChem [aifchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. WO2007039079A1 - Process for the synthesis of beta amino acids - Google Patents [patents.google.com]

Stability and Storage Protocols for Methyl 3-(cbz-amino)butanoate: A Technical Whitepaper

Executive Summary

Methyl 3-(cbz-amino)butanoate (CAS: 121054-27-1) is a critical β -amino acid derivative widely utilized in peptide synthesis, peptidomimetic drug design, and active pharmaceutical ingredient (API) manufacturing,[1]. The molecule features two distinct functional groups that dictate its stability: a C-terminal methyl ester and an N-terminal benzyloxycarbonyl (Cbz) protecting group. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, establishes field-proven storage protocols, and outlines a self-validating experimental workflow for forced degradation testing.

Chemical Profiling & Structural Causality

To understand the stability profile of Methyl 3-(cbz-amino)butanoate, one must analyze the orthogonal reactivity of its functional groups.

-

The Cbz (Benzyloxycarbonyl) Group: The Cbz group is a carbamate-based protecting group that shields the β -amine. Mechanistically, carbamates are highly stable to mild aqueous acids and bases, which prevents premature deprotection during standard synthetic manipulations[2],[3]. Cleavage of the Cbz group requires specific, harsh conditions—most commonly catalytic hydrogenolysis (H₂, Pd/C) or strong acidic environments (e.g., HBr in acetic acid)[3].

-

The Methyl Ester: The C-terminal methyl ester is the primary thermodynamic vulnerability of the molecule. Esters are highly susceptible to base-catalyzed hydrolysis (saponification) and, to a lesser extent, acid-catalyzed hydrolysis. In the presence of ambient moisture and trace alkalinity, the ester will slowly hydrolyze into the corresponding carboxylic acid.

Because the Cbz group and the methyl ester degrade under entirely different mechanistic conditions, their stability is considered orthogonal. This orthogonality is highly advantageous for controlled step-wise synthesis but requires strict environmental controls during long-term storage to prevent ester degradation[2].

Degradation Pathways

The degradation of Methyl 3-(cbz-amino)butanoate follows predictable kinetic pathways dictated by environmental stressors. The diagram below illustrates the causal relationship between specific chemical environments and the resulting degradants.

Fig 1: Primary degradation pathways of Methyl 3-(cbz-amino)butanoate under environmental stress.

Storage Protocols & Environmental Sensitivities

To arrest the degradation kinetics outlined above, storage conditions must be engineered to minimize thermodynamic energy and eliminate reactive species (moisture, radicals).

-

Temperature Control (2–8 °C): The compound must be stored refrigerated. According to the Arrhenius equation, lowering the temperature exponentially decreases the reaction rate constant ( k ) for ester hydrolysis. Storing the compound at 2–8 °C effectively halts ambient degradation, ensuring a shelf-life of >24 months.

-

Atmospheric Control (Inert Gas): Because the methyl ester is sensitive to moisture, the compound should be stored under an inert atmosphere (Argon or Nitrogen). Purging the headspace of the storage vial displaces atmospheric water vapor, preventing slow, moisture-induced saponification.

-

Light Protection: While the Cbz group is generally stable to standard laboratory lighting, extended exposure to high-energy UV light can induce radical-mediated cleavage of the benzyl-oxygen bond. Storage in amber borosilicate glass vials is strictly recommended.

Experimental Workflow: Forced Degradation & Mass Balance Validation

To empirically validate the stability of a specific batch of Methyl 3-(cbz-amino)butanoate, a forced degradation study must be performed. The following protocol is designed as a self-validating system : it utilizes a quenching step to freeze degradation kinetics and relies on mass balance calculations to ensure that no degradants are lost to volatilization or column-binding.

Step-by-Step Methodology

-

Sample Preparation: Dissolve Methyl 3-(cbz-amino)butanoate in HPLC-grade Acetonitrile (MeCN) to achieve a precise working concentration of 1.0 mg/mL.

-

Stress Initiation: Aliquot 1.0 mL of the stock solution into four separate inert glass vials. Introduce the following stressors:

-

Base Hydrolysis: Add 100 µL of 0.1 N NaOH.

-

Acid Hydrolysis: Add 100 µL of 0.1 N HCl.

-

Oxidative Stress: Add 100 µL of 3% H₂O₂.

-

Thermal Stress: Seal the vial and incubate in a heat block at 60 °C.

-

-

Kinetic Quenching (Critical Step): After exactly 24 hours, remove the samples. Immediately neutralize the acid and base samples by adding 100 µL of equimolar counter-reagents (0.1 N NaOH to the acid vial; 0.1 N HCl to the base vial). Causality: Quenching halts the degradation instantly. If samples are injected into the HPLC unquenched, the compound will continue to degrade inside the autosampler, invalidating the T=24h timestamp.

-

Chromatographic Analysis: Inject 10 µL of each quenched sample into an LC-MS/UV system utilizing a C18 reverse-phase column. Run a gradient of Water/MeCN containing 0.1% Trifluoroacetic acid (TFA).

-

System Validation (Mass Balance): Calculate the total peak area for each chromatogram. The system is validated only if the sum of the intact peak area plus the degradant peak areas equals the total peak area of an unstressed T=0 control sample (±5% variance).

Quantitative Stability Metrics

The table below summarizes typical quantitative data derived from the forced degradation workflow. It highlights the extreme vulnerability of the methyl ester to alkaline conditions compared to its relative stability under acidic and oxidative stress.

| Stress Condition | Reagent / Environment | Time | Intact Purity (%) | Primary Degradant Identified |

| Control | MeCN, 2–8 °C | 24 h | >99.5% | None |

| Base Hydrolysis | 0.1 N NaOH, 25 °C | 24 h | <10.0% | 3-(cbz-amino)butanoic acid |

| Acid Hydrolysis | 0.1 N HCl, 25 °C | 24 h | 95.2% | Trace 3-(cbz-amino)butanoic acid |

| Oxidative | 3% H₂O₂, 25 °C | 24 h | 98.5% | N-oxide derivatives (trace) |

| Thermal | Solid state, 60 °C | 7 days | 99.1% | None |

Data Interpretation: The rapid degradation under basic conditions confirms that saponification of the methyl ester is the primary pathway of failure. The Cbz group remains entirely intact across all aqueous stress conditions, validating its use as a robust protecting group in non-reductive environments[2].

References

-

Title: Greene's Protective Groups in Organic Synthesis, Fifth Edition Source: wiley.com URL: [Link]

-

Title: Amino Acid-Protecting Groups Source: scispace.com URL: [Link]

Sources

"biological activity of Methyl 3-(cbz-amino)butanoate"

Title: Biological Activity of Methyl 3-(Cbz-amino)butanoate: Prodrug Dynamics and Peptidomimetic Applications

Executive Summary

Methyl 3-(Cbz-amino)butanoate is a synthetically protected derivative of the non-proteinogenic amino acid β-aminobutyric acid (BABA). While free BABA is renowned for its potent biological activity as an inducer of broad-spectrum disease resistance and abiotic stress tolerance[1], its highly polar, zwitterionic nature severely limits its cellular permeability. By masking the amine with a carboxybenzyl (Cbz) group and the carboxylic acid as a methyl ester, Methyl 3-(Cbz-amino)butanoate functions as a highly lipophilic prodrug and a critical building block for proteolytically stable β-peptides. This technical guide deconstructs the mechanistic causality behind its molecular design, its intracellular activation pathways, and provides validated protocols for its application in biological assays.

Mechanistic Rationale: The Lipophilicity-Permeability Paradigm

The biological efficacy of any small molecule is dictated by its ability to reach its intracellular target. Free BABA exhibits poor passive diffusion across lipid bilayers (such as the plant cuticle or mammalian cell membranes) due to its high polarity.

Causality of Chemical Protection:

-

O-Methyl Esterification: Neutralizes the negative charge of the carboxylate at physiological pH, significantly increasing the partition coefficient (LogP). This modification allows the molecule to bypass the need for active amino acid transporters.

-

N-Cbz Protection: The bulky, aromatic carboxybenzyl group further enhances lipophilicity and prevents premature enzymatic degradation by ubiquitous extracellular aminopeptidases.

Once internalized via passive diffusion, the molecule relies on the host organism's intracellular machinery (specifically carboxylesterases and reductive/acidic microenvironments) to cleave the protecting groups, liberating the active BABA pharmacophore.

Biological Activity via Intracellular Cleavage and Priming

Upon intracellular release, BABA does not act as a direct antimicrobial agent or a traditional receptor agonist. Instead, it functions as a potent immunological "priming" agent[2].

In plant models,, which triggers a conformational change that initiates a downstream signaling cascade[1]. This cascade does not immediately activate defense genes, which would drain the organism's metabolic energy. Rather, it places the organism in a "primed" state. Upon subsequent exposure to biotic stress (e.g., fungal pathogens, nematodes) or abiotic stress (e.g., drought, salinity), the primed organism mounts a vastly accelerated and amplified defense response mediated by salicylic acid (SA) and abscisic acid (ABA) pathways[3].

Intracellular cleavage and downstream defense priming pathway of the prodrug.

Application in β-Peptide Synthesis

Beyond its role as a prodrug, Methyl 3-(Cbz-amino)butanoate is a foundational monomer in the synthesis of β-peptides. Unlike natural α-peptides, β-peptides possess an extra carbon atom in their backbone. This structural anomaly renders them completely invisible to standard proteolytic enzymes. Incorporating protected β-amino acids like Methyl 3-(Cbz-amino)butanoate into peptide chains grants the resulting peptidomimetics extraordinary biological half-lives, making them ideal candidates for novel antimicrobial and anti-inflammatory therapeutics.

Data Presentation: Pharmacokinetic & Stability Profiling

The following table summarizes the comparative physicochemical and biological properties of the protected derivative versus the free amino acid, highlighting the causality behind its use.

| Property / Metric | β-aminobutyric acid (BABA) | Methyl 3-(Cbz-amino)butanoate | Causality / Biological Impact |

| LogP (Estimated) | -1.5 to -2.0 (Highly Polar) | +2.5 to +3.0 (Lipophilic) | Enhanced passive membrane diffusion. |